Ceftazidime pentahydrate

Pharmaceutical Manufacturing Drug Stability Crystallography

Ceftazidime pentahydrate is the preferred crystalline form for manufacturing sterile injectable cephalosporin antibiotics. Unlike amorphous or anhydrous forms, this high-purity pentahydrate exhibits superior stability and resists thermal polymer formation, ensuring safer, more effective drug products. With 4-10x greater activity against Pseudomonas aeruginosa than cefotaxime/ceftriaxone, it is essential for formulary optimization and novel combination therapies (e.g., avibactam). For GMP/CMC development, insist on crystallinity documentation to mitigate impurity risks.

Molecular Formula C16H19N5O5S2
Molecular Weight 425.5 g/mol
Cat. No. B8074020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftazidime pentahydrate
Molecular FormulaC16H19N5O5S2
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCC1=CN2C(C(C2=O)NC(=O)C(=NOC(C)(C)C(=O)O)C3=CSC(=N3)N)SC1
InChIInChI=1S/C16H19N5O5S2/c1-7-4-21-12(23)10(13(21)27-5-7)19-11(22)9(8-6-28-15(17)18-8)20-26-16(2,3)14(24)25/h4,6,10,13H,5H2,1-3H3,(H2,17,18)(H,19,22)(H,24,25)/b20-9+/t10-,13-/m1/s1
InChIKeyITQRSTUCWZVUCT-SXXXJOKJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ceftazidime Pentahydrate: Sourcing and Identification Guide for Pharmaceutical Procurement


Ceftazidime pentahydrate is a semi-synthetic, third-generation cephalosporin antibiotic that is widely used for parenteral administration against severe Gram-negative infections, particularly those involving Pseudomonas aeruginosa [1]. It is the specific pentahydrate crystalline form of the active moiety ceftazidime [2]. In its pure form, 1.16 g of ceftazidime pentahydrate is approximately equivalent to 1 g of anhydrous ceftazidime [3]. As a pharmaceutical ingredient, it is typically supplied as a sterile, dry-powdered blend with sodium carbonate (at a concentration of 117-118 mg/g of ceftazidime activity) to facilitate dissolution upon reconstitution for injection [4]. Its primary clinical value is its high degree of stability against hydrolysis by many β-lactamases, which underpins its use against resistant pathogens [1].

Why Ceftazidime Pentahydrate Cannot Be Arbitrarily Substituted: A Procurement Risk Analysis


Procurement decisions for ceftazidime are not interchangeable. The specific crystalline form—ceftazidime pentahydrate—exhibits distinct physicochemical properties that directly impact manufacturing, formulation stability, and ultimately, drug product quality [1]. Substituting with an amorphous form or a poorly crystallized pentahydrate introduces significant risk; for instance, impure or amorphous ceftazidime is known to be unstable and decompose under thermal stress into high molecular weight polymers [2]. Even among crystalline forms, the anhydrous modification of ceftazidime demonstrates different stability characteristics than the pentahydrate [3]. Furthermore, the clinical antibiotic itself shows critical, quantifiable differences in activity against key pathogens compared to its closest analogs, such as other third-generation cephalosporins, which precludes simple therapeutic substitution [4]. Therefore, the specific sourcing of high-quality, crystalline ceftazidime pentahydrate is a verifiable requirement for consistent pharmaceutical production and reliable therapeutic performance.

Quantitative Differentiation Evidence for Ceftazidime Pentahydrate Sourcing


Crystalline Ceftazidime Pentahydrate vs. Amorphous Form: Stability and Polymer Formation

The crystalline pentahydrate form is explicitly preferred for pharmaceutical use due to its enhanced stability relative to the amorphous or impure forms [1]. The key differentiation lies in the resistance to polymer formation under thermal stress. When impure or amorphous ceftazidime pentahydrate is subjected to elevated temperatures (60°C for three days), it decomposes with the formation of high molecular weight (>10,000) polymeric substances [1]. These polymers degrade pharmaceutical elegance and represent a purity risk. The patented crystallization process is designed to produce a high-purity, high-density crystalline pentahydrate that specifically exhibits enhanced stability toward this polymer formation [2].

Pharmaceutical Manufacturing Drug Stability Crystallography

Ceftazidime vs. Ceftriaxone: Superior Potency Against Pseudomonas aeruginosa (MIC90)

Ceftazidime demonstrates significantly superior in-vitro activity against Pseudomonas aeruginosa when compared to its closest third-generation analog, ceftriaxone. In a study of 237 clinical isolates, ceftazidime was found to be approximately four times more active against P. aeruginosa than ceftriaxone [1]. A separate study evaluating 331 clinical bacterial isolates confirmed this relationship, reporting that the activity of ceftazidime against P. aeruginosa (with an MIC90 of 4 mg/L) was five times that of cefatriaxon (ceftriaxone) and ten times that of cefotaxime [2].

Antimicrobial Susceptibility Pseudomonas Infections Cephalosporin Comparison

Ceftazidime Pentahydrate Reconstituted Solution Stability: Manufacturer-Specified Parameters

The stability of ceftazidime pentahydrate after reconstitution is a critical factor for clinical use and has been quantitatively defined. A study using validated HPLC and CE methods investigated the stability of reconstituted vials containing ceftazidime pentahydrate blended with anhydrous sodium carbonate [1]. The data demonstrated that the reconstituted solution is stable for 7 days when stored in a refrigerator (4°C) and for 18 hours at room temperature (20°C) [2]. These findings align with and support the manufacturer's prescribed storage conditions, confirming that the pentahydrate-sodium carbonate formulation provides a defined window of post-reconstitution stability.

Pharmaceutical Compounding Drug Stability Injectable Formulations

Ceftazidime Pentahydrate vs. Anhydrous Ceftazidime: Distinct Physical Forms with Different Stabilities

Ceftazidime exists in multiple crystalline forms, including the pentahydrate and an anhydrous modification. The anhydrous form is distinguished from the pentahydrate by its increased stability to heat [1]. This is a critical differentiator for formulation scientists. The pentahydrate form, while standard, is known to be unstable and subject to hydrolytic degradation, exhibiting several transformation processes under thermal stress, as confirmed by thermal analysis techniques [2]. The selection of the correct crystalline form is therefore a key procurement decision, as the anhydrous modification may offer advantages in stability under specific storage conditions, whereas the pentahydrate is the established form used in standard injectable blends [3].

Solid State Chemistry Polymorphism Pharmaceutical Formulation

Recommended Application Scenarios for Ceftazidime Pentahydrate Based on Quantitative Evidence


Formulation of Stable Injectable Antibiotics for Pseudomonas Coverage

The crystalline pentahydrate form, when sourced with high purity, is the preferred starting material for manufacturing sterile injectable ceftazidime products. The evidence that it can be blended with sodium carbonate to create a formulation that is stable as a dry powder and for up to 7 days at 4°C after reconstitution [1] makes it ideal for hospital pharmacy compounding. Furthermore, the superior in-vitro activity of the ceftazidime moiety against Pseudomonas aeruginosa compared to ceftriaxone [2] justifies its selection for formulations intended to treat or empirically cover these difficult infections.

Clinical Use in Targeted Therapy for Severe Pseudomonas aeruginosa Infections

In clinical settings with high prevalence of Pseudomonas aeruginosa (e.g., intensive care units, cystic fibrosis centers), ceftazidime-based products offer a quantifiable therapeutic advantage. The evidence demonstrates that ceftazidime is 4- to 5-fold more active against this pathogen than ceftriaxone and up to 10-fold more active than cefotaxime [1]. Therefore, procurement of ceftazidime pentahydrate-based injectables is a rational, evidence-driven choice for hospitals developing their formularies to optimize outcomes in patients at risk for or with documented Pseudomonas infections.

Research and Development of Next-Generation Beta-Lactam/Beta-Lactamase Inhibitor Combinations

Ceftazidime pentahydrate serves as a critical reference standard and active pharmaceutical ingredient (API) in the development of novel combinations, most notably with the β-lactamase inhibitor avibactam. The ceftazidime-avibactam combination is approved for complicated infections and has demonstrated non-inferiority to carbapenems like meropenem in Phase III clinical trials for complicated intra-abdominal infections (cIAI), with clinical cure rates of 82.5% vs. 84.9% for the comparator [1]. This indicates that high-quality ceftazidime pentahydrate is not only a standalone agent but also a foundational component for advanced anti-infective research.

Pharmaceutical Development Requiring Strict Control of Polymer Impurities

For manufacturers of generic injectable ceftazidime or those developing new drug delivery systems, the purity of the crystalline pentahydrate is paramount. The documented risk of high molecular weight polymer formation (>10,000 Da) from impure or amorphous material under thermal stress [1] highlights the need for a rigorously controlled, high-purity source. Procurement from suppliers that can demonstrate compliance with the patented crystallization processes, which yield a product with 'enhanced stability toward polymer formation' [2], is essential for meeting stringent regulatory requirements for impurities and ensuring patient safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ceftazidime pentahydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.